molecular formula C14H16N4O4S3 B2773707 N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 637325-64-5

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2773707
CAS No.: 637325-64-5
M. Wt: 400.49
InChI Key: ITTKXRSSWOGTGZ-UHFFFAOYSA-N
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Description

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a morpholine ring, and a benzamide moiety

Scientific Research Applications

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate benzoyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the benzamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzamide or halogenated benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both the morpholine ring and the sulfonylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-3-2-4-11(9-10)25(20,21)18-5-7-22-8-6-18/h2-4,9H,5-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTKXRSSWOGTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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